molecular formula C21H15N5OS B5915158 1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide

1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide

Cat. No. B5915158
M. Wt: 385.4 g/mol
InChI Key: CPEFTPDZUABFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide, commonly known as MTDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTDP belongs to the class of beta-carbolines, which are naturally occurring alkaloids found in various plants and animals.

Mechanism of Action

The mechanism of action of MTDP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MTDP has been shown to interact with several targets, including monoamine oxidase, DNA, and cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MTDP has been shown to have various biochemical and physiological effects in the body. In neuropharmacology, MTDP has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. In oncology, MTDP has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of cell death. In immunology, MTDP has been shown to modulate the production of cytokines, which may contribute to its immunomodulatory effects.

Advantages and Limitations for Lab Experiments

MTDP has several advantages for lab experiments, including its relatively low toxicity and its ability to cross the blood-brain barrier. However, its synthesis method is complex and requires several steps, which may limit its availability and increase its cost. Additionally, the mechanism of action of MTDP is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research on MTDP. In neuropharmacology, further studies are needed to elucidate the mechanism of action of MTDP and its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In oncology, further studies are needed to investigate the efficacy of MTDP as a potential anticancer agent and its potential synergistic effects with other chemotherapeutic drugs. In immunology, further studies are needed to investigate the immunomodulatory effects of MTDP and its potential applications in autoimmune disorders and transplant rejection.

Synthesis Methods

MTDP can be synthesized through a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 1-methyl-β-carboline-3-carboxylic acid, followed by the coupling with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified through column chromatography to obtain MTDP in its pure form.

Scientific Research Applications

MTDP has been studied for its potential therapeutic applications in various fields, including neuropharmacology, oncology, and immunology. In neuropharmacology, MTDP has been shown to exhibit neuroprotective effects by inhibiting the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. MTDP has also been found to possess antitumor properties by inducing apoptosis, a process of programmed cell death, in cancer cells. In immunology, MTDP has been shown to modulate the immune response by regulating the production of cytokines, which are signaling molecules that play a crucial role in the immune system.

properties

IUPAC Name

1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c1-12-18-15(14-9-5-6-10-16(14)23-18)11-17(22-12)19(27)24-21-26-25-20(28-21)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEFTPDZUABFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7153831

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